molecular formula C7H6ClNO B1340608 2-(Pyridin-3-yl)acetyl chloride CAS No. 120067-55-2

2-(Pyridin-3-yl)acetyl chloride

Cat. No.: B1340608
CAS No.: 120067-55-2
M. Wt: 155.58 g/mol
InChI Key: YLVFMHCTUFZMFC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)acetyl chloride is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Molecular Docking

  • Synthesis and Molecular Docking : 2-(Pyridin-3-yl)acetyl chloride is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives demonstrate antimicrobial and antioxidant activity, and show potential in molecular docking towards GlcN-6-P synthase (Flefel et al., 2018).

Chemical Transformation and Synthesis

  • Formation of Disulfide Bonds : This compound is effective in deprotecting and activating the mercapto-group of cysteine, facilitating disulfide-bond formation (Castell & Tun-kyi, 1979).
  • Synthesis of Alkynylpyridine Derivatives : It plays a role in the reaction of acetylpyridine with phosphoryl chloride, leading to the formation of ethynyl and chlorovinyl pyridines (Kato, Sato, & Wagai, 1981).

Analysis and Characterization Techniques

  • Analysis of Hydroxyl Environments in Lignins : Acetylation of lignin with [1-13 C]-acetyl chloride in pyridine offers an alternative method for analyzing changes in acetyl environments (Orejuela & Helm, 1996).

Catalysis and Complex Formation

  • Transfer Hydrogenation Catalysis : It is involved in the synthesis of compounds that catalyze transfer hydrogenation of ketones (Magubane et al., 2017).
  • Assembly of Lanthanide Ternary Complex System : This compound contributes to the assembly of a novel optical sensing structure through lanthanide coordination (Li et al., 2019).

Antimicrobial Studies

  • Synthesis of New Pyridine Derivatives : Derivatives synthesized using this compound show significant antibacterial activity (Patel & Agravat, 2009).

Coordination Chemistry

  • Synthesis of Terpyridine Analogues : Its derivatives have been used in luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).

Safety and Hazards

This compound is considered hazardous and can cause skin irritation and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on similar compounds, such as pyrimidines, has shown potential in the development of new drugs . Therefore, “2-(Pyridin-3-yl)acetyl chloride” and its derivatives could be of interest in future pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.

Mode of Action

It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of this compound with its targets could potentially lead to these effects.

Biochemical Pathways

Similar compounds have been found to inhibit collagen synthesis , suggesting that this compound may also affect pathways related to collagen production and fibrosis.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that this compound may also have diverse molecular and cellular impacts.

Action Environment

Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of this compound may also be influenced by the solvent environment.

Properties

IUPAC Name

2-pyridin-3-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFMHCTUFZMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (211 μl; 2.23 mmol; 1.2 eq.) was added to a suspension of 3-pyridineacetic acid (255 mg; 1.86 mmol; 1.0 eq.) in DCM/DMF (5 mL:3 μL) maintained at 0° C. under nitrogen atmosphere. The reaction mixture was then stirred at rt for 1 h. It was then concentrated under reduced pressure. The solid obtained was used as such in amidation reactions.
Quantity
211 μL
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
5 mL
Type
solvent
Reaction Step One

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